molecular formula C9H6Cl2N2O B11878487 6,7-Dichloro-2-methylquinazolin-4(3H)-one

6,7-Dichloro-2-methylquinazolin-4(3H)-one

Cat. No.: B11878487
M. Wt: 229.06 g/mol
InChI Key: RQQCLJKAXXUXDU-UHFFFAOYSA-N
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Description

6,7-Dichloro-2-methylquinazolin-4(3H)-one is a chemical compound belonging to the quinazolinone family. This compound is characterized by the presence of two chlorine atoms at the 6th and 7th positions, a methyl group at the 2nd position, and a quinazolinone core structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloro-2-methylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5,6-dichlorobenzonitrile with acetic anhydride, followed by cyclization to form the quinazolinone core.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-2-methylquinazolin-4(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the chlorine positions.

Scientific Research Applications

6,7-Dichloro-2-methylquinazolin-4(3H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dichloro-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dichloroquinazolin-4(3H)-one
  • 2-Methylquinazolin-4(3H)-one
  • 6-Chloro-2-methylquinazolin-4(3H)-one

Uniqueness

6,7-Dichloro-2-methylquinazolin-4(3H)-one is unique due to the presence of both chlorine atoms and a methyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications compared to its analogs.

Properties

Molecular Formula

C9H6Cl2N2O

Molecular Weight

229.06 g/mol

IUPAC Name

6,7-dichloro-2-methyl-3H-quinazolin-4-one

InChI

InChI=1S/C9H6Cl2N2O/c1-4-12-8-3-7(11)6(10)2-5(8)9(14)13-4/h2-3H,1H3,(H,12,13,14)

InChI Key

RQQCLJKAXXUXDU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1)Cl)Cl

Origin of Product

United States

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